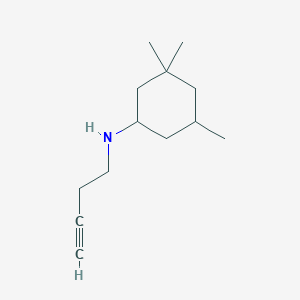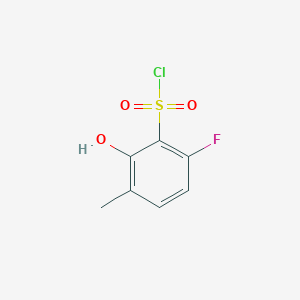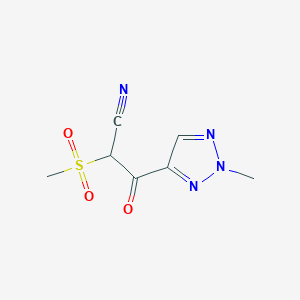
2-Methanesulfonyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-3-oxopropanenitrile is a synthetic organic compound that features a triazole ring, a nitrile group, and a methanesulfonyl group. Compounds with these functional groups are often of interest in medicinal chemistry and materials science due to their diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.
Introduction of the Methanesulfonyl Group: This step might involve sulfonylation using methanesulfonyl chloride in the presence of a base.
Formation of the Nitrile Group: This could be done through a cyanation reaction, where a suitable leaving group is replaced by a nitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.
Substitution: The triazole ring and nitrile group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitrile group could yield an amine, while substitution reactions could introduce various functional groups onto the triazole ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.
Biology and Medicine
Drug Development: The compound might be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Bioconjugation: The triazole ring can be used in bioconjugation techniques to link biomolecules.
Industry
Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, its mechanism might involve binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring could interact with biological targets through hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonyl-3-(1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile: Similar structure but with a different substitution pattern on the triazole ring.
2-Methanesulfonyl-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-3-oxopropanenitrile: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
The unique combination of functional groups in 2-Methanesulfonyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-3-oxopropanenitrile might confer specific reactivity and biological activity that distinguishes it from similar compounds. For example, the presence of the methanesulfonyl group could enhance its solubility or reactivity in certain chemical environments.
Properties
Molecular Formula |
C7H8N4O3S |
|---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
2-methylsulfonyl-3-(2-methyltriazol-4-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H8N4O3S/c1-11-9-4-5(10-11)7(12)6(3-8)15(2,13)14/h4,6H,1-2H3 |
InChI Key |
OHITZVSEKMXGRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C(=O)C(C#N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


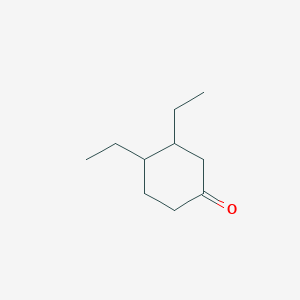
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13314228.png)
![2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13314230.png)
![2-methyl-1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B13314240.png)
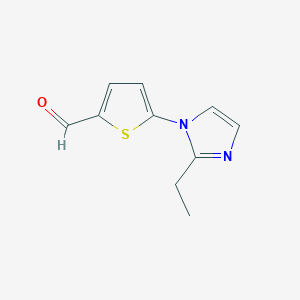
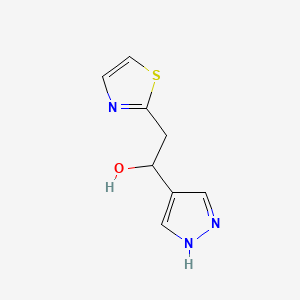

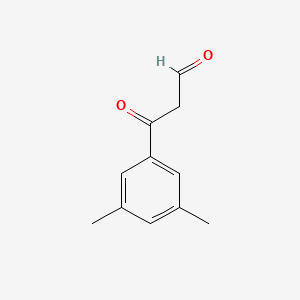



![1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13314289.png)
